REACTION_CXSMILES
|
CN(C)[CH:3]=[O:4].P(Cl)(Cl)(Cl)=O.[CH2:11]([N:13]1[C:25]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[C:19]2[C:14]1=[CH:15][CH:16]=[CH:17][CH:18]=2)[CH3:12].[C:26]([O-])(=[O:28])C.[Na+]>O>[CH2:11]([N:13]1[C:25]2[CH:24]=[CH:23][C:22]([CH:26]=[O:28])=[CH:21][C:20]=2[C:19]2[C:14]1=[CH:15][CH:16]=[C:17]([CH:3]=[O:4])[CH:18]=2)[CH3:12] |f:3.4|
|
Name
|
|
Quantity
|
271 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
326 mL
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
97 g
|
Type
|
reactant
|
Smiles
|
C(C)N1C2=CC=CC=C2C=2C=CC=CC12
|
Name
|
|
Quantity
|
820 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
2 L
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The beaker was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
The flask and its content were cooled on a salt/ice bath
|
Type
|
CUSTOM
|
Details
|
reached 0° C.
|
Type
|
CUSTOM
|
Details
|
below 5° C
|
Type
|
TEMPERATURE
|
Details
|
Then, the reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
ADDITION
|
Details
|
was added slowly to a 4.5 liter beaker
|
Type
|
TEMPERATURE
|
Details
|
cooled on an ice bath for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The brownish solid obtained
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed repeatedly with water
|
Type
|
CUSTOM
|
Details
|
The resulting product, 9-ethyl-3,6-carbazoledicarbaldehyde, was recrystallized once from a mixture of tetrahydrofuran and isopropanol
|
Type
|
CUSTOM
|
Details
|
dried under vacuum in an oven
|
Type
|
TEMPERATURE
|
Details
|
heated at 50° C. for 6 hours
|
Duration
|
6 h
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
C(C)N1C2=CC=C(C=C2C=2C=C(C=CC12)C=O)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |